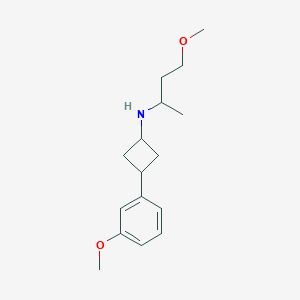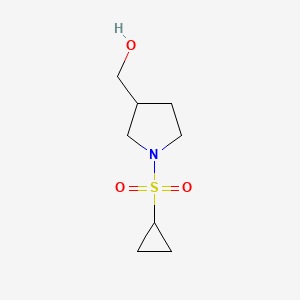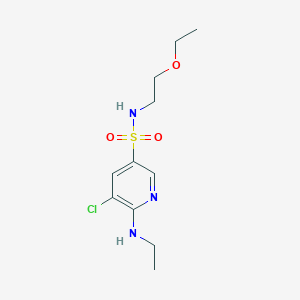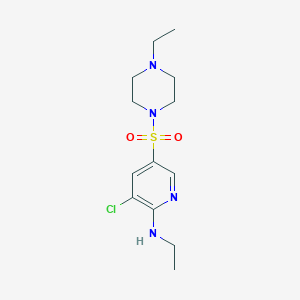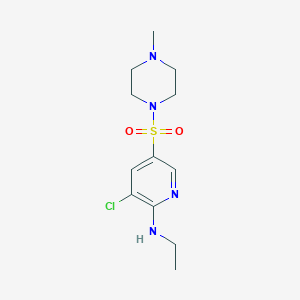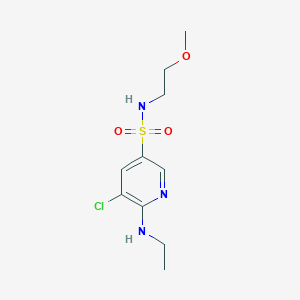![molecular formula C14H13N3O B7595119 6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as HMP and is synthesized through a specific method that involves the reaction of different chemicals. HMP has been found to possess unique biochemical and physiological effects that make it suitable for use in various scientific studies.
Mécanisme D'action
The mechanism of action of HMP involves the inhibition of specific enzymes and proteins in the body. HMP has been found to inhibit the activity of specific enzymes and proteins that are involved in cancer cell proliferation, inflammation, and viral infections. This inhibition leads to the suppression of cancer cell growth, reduction of inflammation, and prevention of viral infections.
Biochemical and Physiological Effects
HMP has been found to have unique biochemical and physiological effects that make it suitable for use in various scientific studies. HMP has been found to possess anti-cancer properties, anti-inflammatory properties, and anti-viral properties. HMP has also been found to have antioxidant properties, making it suitable for use in studies related to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using HMP in lab experiments is its ability to inhibit specific enzymes and proteins, making it suitable for use in various studies related to cancer, inflammation, and viral infections. HMP is also easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HMP in lab experiments is its potential toxicity. HMP has been found to be toxic in high doses, making it unsuitable for use in certain studies.
Orientations Futures
There are several future directions for the use of HMP in scientific research. One of the future directions is the development of HMP-based drugs for the treatment of cancer, inflammation, and viral infections. Another future direction is the investigation of the potential use of HMP in the prevention of oxidative stress-related diseases. Further studies are also needed to investigate the potential toxicity of HMP and its effects on human health.
Conclusion
In conclusion, HMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMP is synthesized through a specific method and has been found to possess unique biochemical and physiological effects that make it suitable for use in various scientific studies. HMP has potential applications in the field of medicinal chemistry, and its mechanism of action involves the inhibition of specific enzymes and proteins in the body. HMP has advantages and limitations for use in lab experiments, and there are several future directions for the use of HMP in scientific research.
Méthodes De Synthèse
The synthesis of HMP involves the reaction of 3-(Hydroxymethyl)phenylboronic acid with 2-bromopyridine-5-carbonitrile in the presence of a palladium catalyst. The reaction is carried out in a specific solvent at a specific temperature and pressure. The product obtained is then purified using various techniques to obtain pure HMP. This synthesis method has been found to be efficient and yields high-quality HMP suitable for scientific research.
Applications De Recherche Scientifique
HMP has been found to have potential applications in various fields of scientific research. One of the significant applications of HMP is in the field of medicinal chemistry. HMP has been found to possess anti-cancer properties, making it suitable for use in cancer treatment studies. HMP has also been found to have anti-inflammatory properties, making it suitable for use in studies related to inflammation. HMP has also been found to possess anti-viral properties, making it suitable for use in studies related to viral infections.
Propriétés
IUPAC Name |
6-[[3-(hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-8-13-5-2-6-14(17-13)16-9-11-3-1-4-12(7-11)10-18/h1-7,18H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQAZJXKDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CNC2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
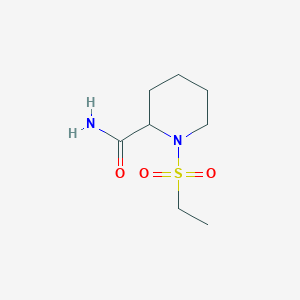
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
